Ethiofencarb-d3 Sulfone
CAS No.:
Cat. No.: VC0210374
Molecular Formula: C₁₁H₁₂D₃NO₄S
Molecular Weight: 260.32
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₁₂D₃NO₄S |
---|---|
Molecular Weight | 260.32 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Ethiofencarb-d3 Sulfone features a deuterated methyl group () attached to the carbamate nitrogen, distinguishing it from its non-deuterated counterpart. The sulfone group () at the ethyl side chain enhances its polarity, making it suitable for reversed-phase LC-MS/MS analysis. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-((Ethylsulfonyl)methyl)phenyl (methyl-d3)carbamate |
Molecular Formula | |
Molecular Weight | 260.32 g/mol |
CAS Number (Unlabelled) | 53380-23-7 |
SMILES | O=C(OC1=CC=CC=C1CS(=O)(CC)=O)NC([2H])([2H])[2H] |
Purity | ≥98% |
The compound’s stability under refrigerated conditions (2–8°C) and solubility in chloroform, dichloromethane, and DMSO facilitate its use in analytical workflows .
Spectroscopic Data
Deuterium labeling shifts the mass spectral fragmentation patterns, enabling precise differentiation from unlabelled analytes. In LC-MS/MS, the precursor ion at 283.1 fragments into dominant product ions at 122.0 (carbamate moiety) and 92.0 (sulfone-derived fragment) .
Synthesis and Analytical Detection
Synthesis Pathways
Ethiofencarb-d3 Sulfone is synthesized via isotopic exchange, replacing three hydrogen atoms in the methyl group with deuterium. This process retains the chemical behavior of the parent compound while introducing a mass shift detectable by mass spectrometry .
LC-MS/MS Method Optimization
Shimadzu’s LCMS-8045 system exemplifies its analytical detection, utilizing a heated electrospray ionization (HESI) probe and a high-speed collision cell (UFsweeper™) to enhance sensitivity. Key parameters include:
Parameter | Value |
---|---|
Column | Accucore C18 (2.1 × 100 mm, 2.6 µm) |
Mobile Phase A | 0.1% formic acid, 5 mM ammonium formate, 2% MeOH |
Mobile Phase B | 0.1% formic acid, 5 mM ammonium formate, 2% H₂O |
Flow Rate | 0.35 mL/min |
Collision Energy | 10–21 V (compound-dependent) |
Retention Time | 5.2–6.3 min (method-dependent) |
Method validation studies demonstrate a linear range of 0.1–50 µg/L () and a limit of quantification (LOQ) of 0.5 µg/kg in high-protein matrices .
Applications in Pesticide Residue Analysis
Isotopic Dilution Quantitation
As an internal standard, Ethiofencarb-d3 Sulfone corrects for matrix effects and extraction inefficiencies. In the European Union’s Multi-Annual Control Program (EU-MACP), it improved recovery rates from 69% (conventional methods) to 93% in SDS-enhanced extraction protocols (Method M04) .
Multi-Residue Method Validation
A 2022 EU validation study analyzed 258 pesticides in pulses, achieving 257/258 detectability using Ethiofencarb-d3 Sulfone. Key performance metrics include:
Metric | Value |
---|---|
Recovery Range | 70–120% |
Intra-Day Precision (RSD) | <15% |
Inter-Day Precision (RSD) | <20% |
Matrix Effect Suppression | ≤25% (vs. 45% in non-deuterated) |
This underscores its utility in complex matrices like lentils and chickpeas .
Condition | Specification |
---|---|
Temperature | 2–8°C (short-term); –20°C (long-term) |
Solvent for Reconstitution | Chloroform or DMSO |
Shelf Life | 24 months (unopened) |
Centrifugation (200–500 RPM) is advised post-shipment to redissolve precipitated material .
Recent Advances and Regulatory Impact
Method M04 Optimization
The addition of sodium dodecyl sulfate (SDS) during extraction reduced protein emulsification, increasing recoveries of polar metabolites like Ethiofencarb-d3 Sulfone by 24% compared to acetonitrile-only methods .
Global Regulatory Adoption
As of 2025, 18 countries have incorporated deuterated standards into national pesticide monitoring programs, driven by ISO 17025 accreditation requirements for isotope dilution mass spectrometry (IDMS) .
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